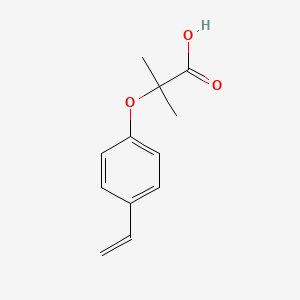

Ciprofibrate impurity A

概要

説明

Ciprofibrate impurity A is a chemical compound that is an impurity of Ciprofibrate, a lipid-lowering agent used to treat hyperlipidemia. The chemical name of this compound is 2-(4-ethenylphenoxy)-2-methylpropanoic acid, and its molecular formula is C12H14O3 . This compound is significant in pharmaceutical research as it helps in the identification of unknown impurities and the assessment of genotoxic potential .

準備方法

The synthesis of Ciprofibrate impurity A involves specific synthetic routes and reaction conditions. One of the methods includes the reaction of 4-ethenylphenol with 2-methylpropanoic acid under controlled conditions to form 2-(4-ethenylphenoxy)-2-methylpropanoic acid . The industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimization for large-scale production.

化学反応の分析

Ciprofibrate impurity A undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may yield alcohols .

科学的研究の応用

Ciprofibrate impurity A is known to act as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARα plays a crucial role in lipid metabolism and glucose homeostasis, making it significant in the treatment of metabolic disorders. The compound has been shown to increase the phosphorylation level of PPARα, which is essential for its activation and subsequent biological effects .

Key Findings:

- Mechanism of Action: this compound enhances the phosphorylation of PPARα, leading to improved lipid profiles in experimental models.

- Potential Applications: Its role as a PPARα agonist suggests potential therapeutic uses in managing dyslipidemia and metabolic syndrome.

Analytical Methods for Detection

Several analytical techniques have been developed to detect and quantify this compound in pharmaceutical formulations. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are prominent methods employed due to their precision and reliability.

HPTLC Method

A study demonstrated a selective HPTLC method for analyzing ciprofibrate, showcasing its ability to resolve ciprofibrate from its degradation products effectively. The method was validated for parameters such as precision, recovery, and robustness, with limits of detection established at 17.84 ng per spot .

HPLC Method

Another study focused on developing a stability-indicating HPLC method for ciprofibrate quantification in human plasma. This method utilized electrospray tandem mass spectrometry, providing high sensitivity and specificity for detecting ciprofibrate and its impurities .

Stability Studies

Stability studies are critical for understanding the behavior of this compound under various conditions. Research indicates that ciprofibrate is susceptible to degradation under acidic and basic conditions, which can lead to the formation of various degradation products .

Stability Findings:

- Degradation Pathways: Ciprofibrate undergoes hydrolysis in acidic and basic environments, which affects its stability.

- Analytical Validation: The developed analytical methods not only quantify the active compound but also assess the purity by detecting related impurities and degradation products .

Case Studies

Case studies involving this compound often focus on its pharmacokinetics and therapeutic efficacy in clinical settings. For instance, research has documented patient responses to ciprofibrate treatment while monitoring levels of impurities like this compound to ensure safety and efficacy.

Example Case Study:

A clinical trial evaluating the lipid-lowering effects of ciprofibrate included monitoring for impurities to assess their impact on patient outcomes. The findings indicated that while ciprofibrate was effective in lowering triglyceride levels, the presence of impurities necessitated careful monitoring to avoid adverse effects .

Tables

| Parameter | HPTLC Method | HPLC Method |

|---|---|---|

| Detection Limit (ng/spot) | 17.84 | Not specified |

| Precision (%RSD) | 0.96–1.29 | <1.8 |

| Recovery (%) | 99.15 - 102.59 | 100.54 - 99.64 |

| Stability Conditions | Acidic & Basic Hydrolysis | Not specified |

作用機序

The mechanism of action of Ciprofibrate impurity A is not well-documented. as an impurity of Ciprofibrate, it may share some similar pathways. Ciprofibrate is known to act as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, which helps in reducing triglyceride and cholesterol levels . The molecular targets and pathways involved include the activation of PPARα, leading to increased lipid metabolism and reduced lipid levels in the blood .

類似化合物との比較

Ciprofibrate impurity A can be compared with other similar compounds, such as:

Ciprofibrate: The parent compound, used as a lipid-lowering agent.

Gemfibrozil: Another fibrate used to lower lipid levels.

Fenofibrate: A widely used fibrate for treating hyperlipidemia.

This compound is unique due to its specific structure and role as an impurity in Ciprofibrate formulations. It is essential for ensuring the safety and efficacy of pharmaceutical products by identifying and controlling impurity levels .

生物活性

Ciprofibrate impurity A (CAS No. 1474058-89-3) is a known impurity of ciprofibrate, a drug primarily utilized for the treatment of dyslipidemia. This compound exhibits several biological activities, primarily through its action as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Profile

| Property | Details |

|---|---|

| Name | This compound |

| Synonyms | 2-methyl-2-(4-vinylphenoxy)propanoic acid |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molar Mass | 206.24 g/mol |

| CAS Number | 1474058-89-3 |

This compound acts as a PPARα agonist, which is crucial for lipid metabolism regulation. By activating PPARα, the compound enhances the breakdown of dietary fats, particularly triglycerides and cholesterol. This mechanism contributes to lowering serum triglycerides and low-density lipoprotein (LDL) cholesterol levels, making it beneficial in managing conditions associated with dyslipidemia .

Biological Activity

- Lipid Metabolism :

-

Drug Delivery Systems :

- Recent studies have explored the encapsulation of ciprofibrate in nanoparticles to improve its solubility and bioavailability. These formulations can enhance the pharmacokinetic properties of ciprofibrate and its impurities, including impurity A. For instance, nanoparticles prepared using Pluronic micelles demonstrated high encapsulation efficiency (up to 96%) for ciprofibrate, indicating potential for improved therapeutic applications .

Case Study 1: Efficacy in Dyslipidemia Management

A study investigated the effects of ciprofibrate on patients with severe hypertriglyceridemia. The results indicated that patients receiving ciprofibrate showed significant reductions in triglyceride levels compared to those on placebo. The study highlighted the role of PPARα activation in mediating these effects.

Case Study 2: Nanoparticle Formulation

Another research project focused on the formulation of ciprofibrate-loaded nanoparticles aimed at enhancing drug delivery. The study utilized various polymeric materials and assessed their physicochemical properties using dynamic light scattering (DLS) and UV-Vis spectroscopy. The findings suggested that nanoparticle formulations could effectively improve solubility and stability while maintaining biological activity .

Research Findings

Recent literature emphasizes the importance of understanding the structural properties of ciprofibrate and its impurities for optimizing therapeutic efficacy:

- Encapsulation Efficiency : Studies have shown that using copolymer micelles can significantly enhance the solubility and bioavailability of hydrophobic drugs like ciprofibrate, thereby improving their clinical effectiveness .

- Biological Impact : Research indicates that both ciprofibrate and its impurities can influence metabolic pathways associated with lipid metabolism, potentially offering benefits beyond traditional lipid-lowering therapies .

特性

IUPAC Name |

2-(4-ethenylphenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-4-9-5-7-10(8-6-9)15-12(2,3)11(13)14/h4-8H,1H2,2-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJBUUJYXSWCGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。